
2,2-Dimethyl-3-oxopropyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-oxopropyl acetate is an organic compound with the molecular formula C₇H₁₂O₃. It is known for its unique structural features, which include a ketone group and an ester functional group. This compound is used in various chemical reactions and has applications in multiple scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-oxopropyl acetate typically involves the esterification of 3-hydroxy-2,2-dimethylpropanoic acid with acetic anhydride. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
化学反応の分析
Types of Reactions: 2,2-Dimethyl-3-oxopropyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: 2,2-Dimethyl-3-oxopropanoic acid.
Reduction: 2,2-Dimethyl-3-hydroxypropyl acetate.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
2,2-Dimethyl-3-oxopropyl acetate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 2,2-Dimethyl-3-oxopropyl acetate involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.
類似化合物との比較
- 2,2-Dimethyl-3-hydroxypropyl acetate
- 2,2-Dimethyl-3-oxopropanoic acid
- 2,2-Dimethyl-3-oxopropyl butyrate
Comparison: 2,2-Dimethyl-3-oxopropyl acetate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Compared to similar compounds, it offers distinct reactivity and versatility in synthetic applications.
特性
CAS番号 |
16184-79-5 |
|---|---|
分子式 |
C7H12O3 |
分子量 |
144.17 g/mol |
IUPAC名 |
(2,2-dimethyl-3-oxopropyl) acetate |
InChI |
InChI=1S/C7H12O3/c1-6(9)10-5-7(2,3)4-8/h4H,5H2,1-3H3 |
InChIキー |
GXYDISAHHSQZRO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC(C)(C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


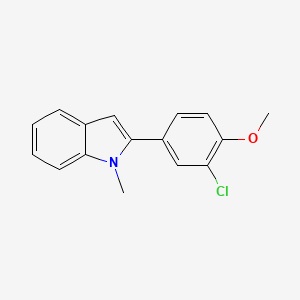


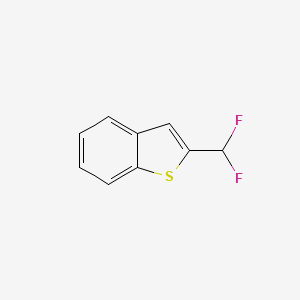

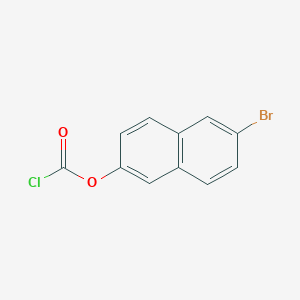
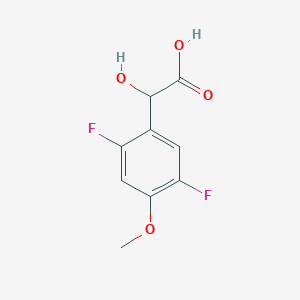

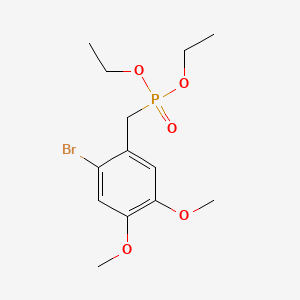

![(S)-6-[(1-Boc-pyrrolidin-3-yl)oxy]pyridin-3-amine](/img/structure/B13700772.png)
![4-Boc-2-chloro-4H-thieno[3,2-b]pyrrole](/img/structure/B13700775.png)
![2-(2-Bromo-2,2-difluoroacetamido)-N-(o-tolyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B13700779.png)
![3-[(5-Phenyl-2-pyrimidinyl)amino]benzoic Acid](/img/structure/B13700788.png)
